Cas no 1798515-34-0 ((4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone)

(4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a 1,2,4-triazole and pyrimidine ring system, offers distinct advantages. The compound exhibits potent binding affinities and modulates biological targets, making it a promising candidate for drug discovery. Its structural diversity and potential for biological interactions render it a valuable research tool in medicinal and pharmaceutical fields.
(4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone structure
1798515-34-0 structure
Product Name:(4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone
CAS No:1798515-34-0
MF:C19H21N7O2
MW:379.415742635727
CID:5375001
Update Time:2025-11-01

(4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone
    • Inchi: 1S/C19H21N7O2/c1-2-28-16-5-3-15(4-6-16)19(27)25-9-7-24(8-10-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h3-6,11-14H,2,7-10H2,1H3
    • InChI Key: CBESLMFYJPBZCK-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(OCC)C=C1)(N1CCN(C2C=C(N3C=NC=N3)N=CN=2)CC1)=O

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 663.5±65.0 °C(Predicted)
  • pka: 2.22±0.37(Predicted)

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Additional information on (4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone

Introduction to (4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone and Its Significance in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, the compound with the CAS number 1798515-34-0 and the systematic name (4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone has garnered significant attention due to its unique structural properties and potential biological activities. This introduction aims to provide a comprehensive overview of this compound, its chemical characteristics, and its relevance in contemporary research.

The molecular structure of (4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone is characterized by a complex arrangement of heterocyclic rings and functional groups. The presence of an ethoxyphenyl group, a piperazine moiety, and a pyrimidine ring linked through a methanone bridge suggests multiple potential interaction sites with biological targets. Such structural features are often exploited in drug design to enhance binding affinity and selectivity.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various disease pathways. The compound CAS no 1798515-34-0 has been investigated for its potential role in modulating key enzymatic and signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. Its dual functionality, arising from the combination of the triazole and pyrimidine rings, makes it a promising candidate for further exploration.

One of the most intriguing aspects of this compound is its ability to interact with multiple biological targets. The piperazine ring is known to be a common pharmacophore in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier. Additionally, the triazole moiety has been shown to exhibit antifungal and antiviral properties. These characteristics make (4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone a versatile scaffold for designing drugs with broad therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethoxyphenyl group at the fourth position enhances lipophilicity, which is crucial for membrane permeability. Furthermore, the methanone bridge provides a stable core structure that can be modified further to optimize biological activity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently.

Recent studies have highlighted the potential of this compound as an inhibitor of kinases and other enzymes involved in tumor growth and progression. Kinases are critical regulators of cellular processes, and their dysregulation is often associated with various diseases. The ability of CAS no 1798515-34-0 to modulate kinase activity has led to its investigation as a lead compound for developing targeted therapies against cancer.

In addition to its anti-cancer properties, preliminary research suggests that this compound may also have anti-inflammatory effects. Inflammatory processes are implicated in numerous chronic diseases, including cardiovascular disorders and autoimmune conditions. By targeting specific inflammatory pathways, this compound could potentially mitigate disease progression and improve patient outcomes.

The development of novel drug candidates is often accompanied by rigorous computational modeling and molecular dynamics simulations to predict their interactions with biological targets. These computational approaches have been instrumental in understanding the binding mechanisms of (4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone with enzymes such as kinases and phosphodiesterases. Such simulations provide valuable insights into optimizing drug design by identifying key interaction residues and potential binding pockets.

Evaluation of pharmacokinetic properties is essential for assessing the clinical relevance of any new drug candidate. Metabolism studies have shown that this compound exhibits moderate bioavailability and undergoes biotransformation via cytochrome P450 enzymes. Understanding these metabolic pathways helps in predicting drug-drug interactions and optimizing dosing regimens for safe clinical use.

The future prospects of this compound are promising, with ongoing research aimed at identifying new therapeutic applications and improving its pharmacological profile. Innovations in drug delivery systems may enhance its efficacy by ensuring targeted release at disease sites. Additionally, combinatorial chemistry approaches could be employed to generate derivatives with enhanced potency and reduced side effects.

In conclusion, (4-Ethoxyphenyl)[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone represents a significant advancement in chemical biology due to its unique structural features and potential biological activities. Its investigation as a therapeutic agent holds great promise for addressing various diseases through targeted modulation of key cellular pathways. As research continues to uncover new insights into its mechanisms of action, this compound is poised to make substantial contributions to modern medicine.

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